molecular formula C5H4N2O3 B1424335 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid CAS No. 36405-91-1

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1424335
CAS RN: 36405-91-1
M. Wt: 140.1 g/mol
InChI Key: PNQHZHWNYKBGGH-UHFFFAOYSA-N
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Description

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is a carboxylic acid derivative . It is used as an intermediate in organic synthesis . The CAS number for this compound is 5006-66-6 .


Molecular Structure Analysis

The molecular formula of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is C5H4N2O3 . The molecular weight is 140.1 . The structure includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Characterization

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid and its derivatives have been explored for their synthetic pathways and chemical properties. Mishra et al. (2010) detailed the synthesis of a related compound, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, from β-benzoylpropionic acid, showcasing the structural establishment through various spectral data (Mishra, Ravinesh et al., 2010). Similarly, the electrochemical behavior of 1,2-dihydropyridazine-3,6-dione in different solvents has been investigated, revealing insights into its oxidative ring cleavage and reduction processes (Varmaghani, F. & Nematollahi, D., 2011).

Biotechnological Applications

Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including 6-oxo-dihydropyridazine derivatives, for use as building blocks in organic synthesis. This approach emphasized "green" conditions and the use of renewable raw materials for the development of new chemical entities (Aurich, A. et al., 2012).

Medicinal Chemistry and Bioevaluation

In the realm of medicinal chemistry, derivatives of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid have been synthesized and evaluated for various biological activities. Zhang et al. (2019) designed and synthesized a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives as novel xanthine oxidase inhibitors, showcasing the potential therapeutic applications of these compounds (Zhang, Lichao et al., 2019).

Structural and Coordination Chemistry

Compounds based on pyridazine derivatives, including 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, have been synthesized and characterized, elucidating their coordination chemistry and solid-state behavior. Li et al. (2014) described the synthesis and characterization of copper(II) and cadmium(II) compounds with 6-oxo-dihydropyridazine derivatives, highlighting their supramolecular structures and thermal properties (Li, S. W. et al., 2014).

properties

IUPAC Name

6-oxo-3H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQHZHWNYKBGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N=NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701962
Record name 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

CAS RN

36405-91-1
Record name 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

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